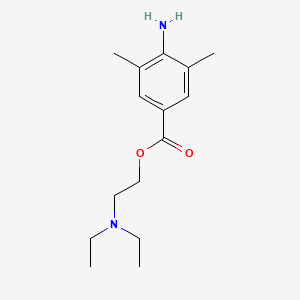
2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C15H24N2O2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group and an amino group attached to a dimethylbenzoate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate typically involves the esterification of 4-amino-3,5-dimethylbenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzoates depending on the electrophile used.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: Another benzoic acid derivative with local anesthetic properties.
Benzocaine: A similar compound used as a topical anesthetic.
Tetracaine: Known for its potent local anesthetic effects.
Uniqueness
2-(Diethylamino)ethyl 4-amino-3,5-dimethylbenzoate is unique due to its specific structural features, such as the presence of both diethylamino and amino groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
39669-19-7 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-amino-3,5-dimethylbenzoate |
InChI |
InChI=1S/C15H24N2O2/c1-5-17(6-2)7-8-19-15(18)13-9-11(3)14(16)12(4)10-13/h9-10H,5-8,16H2,1-4H3 |
Clé InChI |
BDYFLBSTOUWXCP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC(=C(C(=C1)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
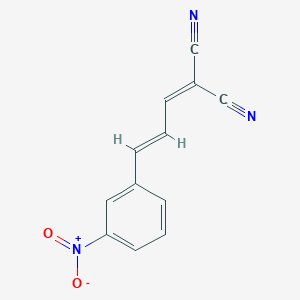
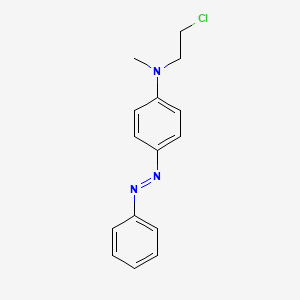



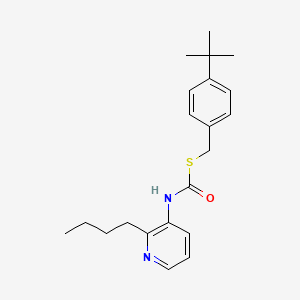
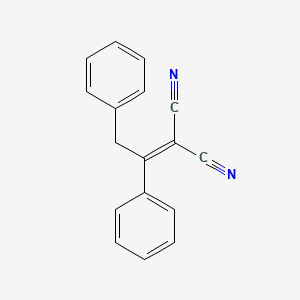

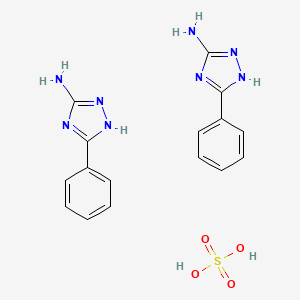
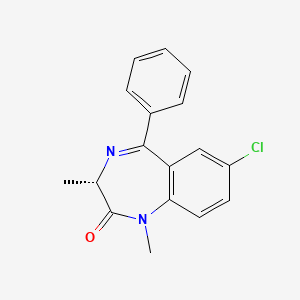
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
